REACTION_CXSMILES
|
ClCC([NH:5][C:6]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][CH:9]=[C:8]([F:15])[C:7]=1[CH3:16])=O.[OH-].[Na+].O1CCCC1>O>[F:15][C:8]1[C:7]([CH3:16])=[C:6]([C:11]([N+:12]([O-:14])=[O:13])=[CH:10][CH:9]=1)[NH2:5] |f:1.2|
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Name
|
|
Quantity
|
47.2 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC1=C(C(=CC=C1[N+](=O)[O-])F)C
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Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
evaporated (
|
Type
|
CUSTOM
|
Details
|
removing most of the tetrahydrofuran)
|
Type
|
FILTRATION
|
Details
|
The yellow solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
until washing
|
Type
|
CUSTOM
|
Details
|
Drying in vacuo
|
Type
|
CUSTOM
|
Details
|
afforded a yellow solid (32.3 g, 81% over 2 steps)
|
Type
|
ADDITION
|
Details
|
containing ˜13% isomer
|
Name
|
|
Type
|
|
Smiles
|
FC=1C(=C(N)C(=CC1)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |